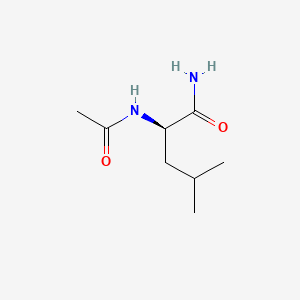
2-Ethynyloxan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethynyloxan-2-ol is an organic compound that belongs to the class of alcohols It features a hydroxyl group (-OH) attached to an oxane ring with an ethynyl group (-C≡CH) substituent
Vorbereitungsmethoden
The synthesis of 2-Ethynyloxan-2-ol can be achieved through several routes. One common method involves the reaction of oxirane with acetylene in the presence of a catalyst. The reaction conditions typically include a temperature range of 50-100°C and a pressure of 1-5 atm. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.
Analyse Chemischer Reaktionen
2-Ethynyloxan-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alkanes or alkenes using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups like halides or amines.
Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the use of catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Ethynyloxan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2-Ethynyloxan-2-ol exerts its effects involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The ethynyl group can participate in pi-bond interactions, affecting the compound’s electronic properties and reactivity. These interactions can modulate the activity of enzymes, receptors, and other biological molecules.
Vergleich Mit ähnlichen Verbindungen
2-Ethynyloxan-2-ol can be compared with other similar compounds such as:
2-Propynyloxan-2-ol: Similar structure but with a propynyl group instead of an ethynyl group.
2-Butynyloxan-2-ol: Contains a butynyl group, leading to different reactivity and applications.
2-Ethynyltetrahydrofuran: Similar to this compound but with a tetrahydrofuran ring instead of an oxane ring.
The uniqueness of this compound lies in its specific combination of the oxane ring and the ethynyl group, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C7H10O2 |
|---|---|
Molekulargewicht |
126.15 g/mol |
IUPAC-Name |
2-ethynyloxan-2-ol |
InChI |
InChI=1S/C7H10O2/c1-2-7(8)5-3-4-6-9-7/h1,8H,3-6H2 |
InChI-Schlüssel |
CNVIXJMUUVMWGE-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1(CCCCO1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





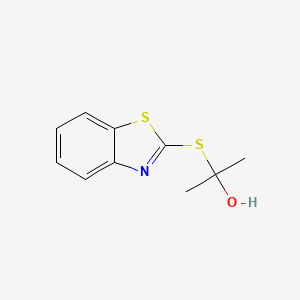
![1,1-Dimethylethyl 3-azido-4-[[(phenylmethoxy)carbonyl]amino]-1-pyrrolidinecarboxylate](/img/structure/B13836885.png)

![[5-Hexanoyloxy-2-(3-hexanoyloxy-4-methoxyphenyl)-4-oxochromen-7-yl] hexanoate](/img/structure/B13836893.png)
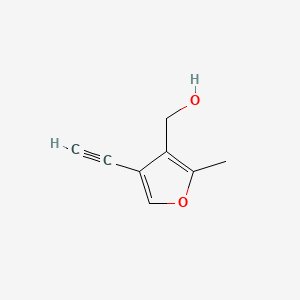
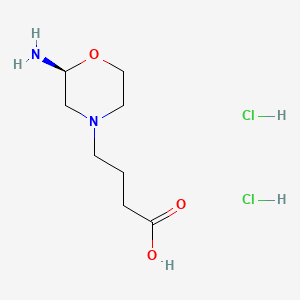
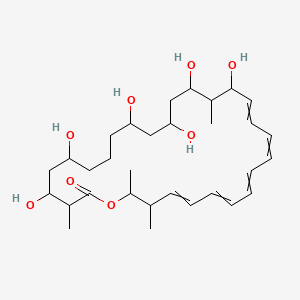
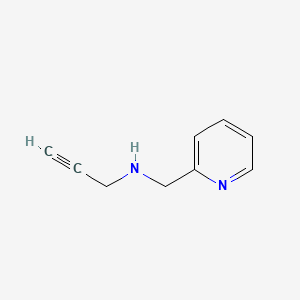
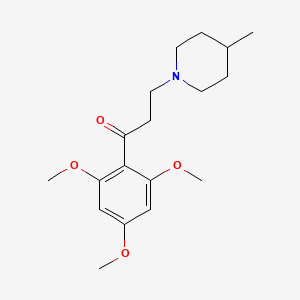
![(1S,2S,5R,9S,12S,13R)-5,6-dihydroxy-6-(hydroxymethyl)-13-methyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-17-ene-11,16-dione](/img/structure/B13836941.png)
